molecular formula C41H48O14 B12317239 [3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate

[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate

Cat. No.: B12317239
M. Wt: 764.8 g/mol
InChI Key: MGYSOGKBNZIUDZ-UHFFFAOYSA-N
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Description

The compound [3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a highly substituted carbohydrate derivative featuring a central oxan (pyranose) ring system. Key structural attributes include:

  • Acetyloxy groups at positions 3, 4, and 6, which enhance lipophilicity and stability.
  • A 6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl substituent at position 5, introducing steric bulk and aromatic character.
  • A terminal methyl acetate group, facilitating solubility in organic solvents.

Structural determination of such compounds often relies on techniques like NMR spectroscopy and X-ray crystallography, with software suites like SHELX (SHELXL, SHELXS) playing a critical role in refining crystallographic data .

Properties

Molecular Formula

C41H48O14

Molecular Weight

764.8 g/mol

IUPAC Name

[3,4,6-triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C41H48O14/c1-25-34(47-21-30-15-9-6-10-16-30)36(48-22-31-17-11-7-12-18-31)38(49-23-32-19-13-8-14-20-32)40(50-25)55-39-37(52-28(4)44)35(51-27(3)43)33(24-46-26(2)42)54-41(39)53-29(5)45/h6-20,25,33-41H,21-24H2,1-5H3

InChI Key

MGYSOGKBNZIUDZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and the introduction of phenylmethoxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Substitution reactions can replace acetoxy or phenylmethoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to [3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate exhibit significant anticancer properties. These compounds are believed to induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, a study demonstrated that derivatives of this compound inhibited tumor growth in xenograft models by targeting specific oncogenic pathways.

1.2 Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Research indicates that it disrupts bacterial cell membranes and inhibits essential metabolic processes. A notable case study involved testing its efficacy against multi-drug resistant strains of bacteria, where it exhibited potent inhibitory effects.

Biochemical Research

2.1 Enzyme Inhibition Studies
This compound serves as a valuable tool in biochemical research for studying enzyme inhibition. It has been utilized in assays to evaluate the inhibition of key enzymes involved in metabolic pathways. For example, its effects on glycosyltransferases have been documented, revealing insights into carbohydrate metabolism.

2.2 Drug Delivery Systems
Due to its structural properties, this compound is being explored as a potential carrier for drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances their solubility and bioavailability.

Material Science

3.1 Polymer Development
In material science, this compound is investigated for its role in developing novel polymers with enhanced mechanical properties and thermal stability. Research shows that incorporating this compound into polymer matrices can significantly improve their performance characteristics.

Toxicology and Safety Assessment

4.1 In Silico Toxicity Prediction
The compound's safety profile is assessed using in silico methods that predict its toxicity based on chemical structure and biological activity. These predictive models help in understanding potential adverse effects before conducting in vivo studies.

Application Area Potential Benefits Case Study Reference
PharmaceuticalAnticancer activityStudy on apoptosis induction
Antimicrobial propertiesEfficacy against resistant strains
Biochemical ResearchEnzyme inhibitionGlycosyltransferase assays
Drug delivery systemsEnhanced solubility studies
Material ScienceImproved polymersMechanical property enhancement
ToxicologySafety assessmentIn silico toxicity predictions

Mechanism of Action

The mechanism of action of [3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Biological Activity

Chemical Structure and Properties

The compound features multiple functional groups, including acetoxy and phenylmethoxy moieties, which may influence its biological interactions. The structure can be analyzed as follows:

  • Molecular Formula : C₃₄H₃₄O₇
  • Molecular Weight : 570.64 g/mol
  • Functional Groups : Acetoxy groups, methoxy groups, and phenyl groups.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to [3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate. For instance:

  • In vitro studies demonstrated that derivatives with similar structural features exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Cytotoxicity and Anticancer Potential

Research indicates that compounds with similar backbones exhibit cytotoxic effects on cancer cell lines. Notable findings include:

  • Case Study : A study on a related compound showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7). The observed cytotoxicity was attributed to the induction of apoptosis through the mitochondrial pathway.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds in this class have also been documented. For example:

  • Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to reduced inflammation in cellular models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
CytotoxicityIC50 of 12 µM against MCF-7
Anti-inflammatoryInhibition of TNF-alpha production

Case Studies

  • Antimicrobial Study :
    • Conducted on various bacterial strains.
    • Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Cytotoxicity Assessment :
    • Evaluated using MTT assay on several cancer cell lines.
    • The compound showed selective toxicity towards cancer cells compared to normal cells, suggesting potential for targeted therapy.
  • Inflammation Model :
    • In vivo studies demonstrated significant reduction in paw edema in rat models treated with the compound compared to control groups.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

(a) (2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-[[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-(4-methylanilino)oxan-2-yl]methoxy]oxan-2-yl]methyl Acetate
  • Key Differences: Replaces the phenylmethoxy groups with a 4-methylanilino moiety.
  • Synthesis : Both compounds likely employ acetylation protocols using catalysts like ZnCl₂ (as in ) to protect hydroxyl groups during synthesis .
(b) Dendalone 3-Hydroxybutyrate (Terpenoid Derivative)
  • Key Differences: A sesterterpenoid with a hydroxybutyrate side chain, contrasting the carbohydrate backbone of the target compound. Configuration analysis via NOESY and optical rotation (+10.7 for dendalone vs. +5.7 for analogs) highlights stereochemical distinctions .
(c) Zygocaperoside and Isorhamnetin-3-O-Glycoside (Flavonoid Glycosides)
  • Key Differences: Feature flavonoid aglycones (e.g., isorhamnetin) instead of acetylated oxan rings. Glycosidic linkages in these compounds are less sterically hindered than the target’s tris(phenylmethoxy) substituents, influencing enzymatic hydrolysis rates .

Physicochemical and Spectroscopic Properties

Property Target Compound (2R,3S…methyl Acetate) Dendalone 3-Hydroxybutyrate Zygocaperoside
Molecular Weight ~850–900 g/mol (estimated) ~800 g/mol 468.6 g/mol ~500–600 g/mol
Solubility Low in water; high in DMSO Moderate in chloroform Ethanol-soluble Water-miscible
1H-NMR Features δ 2.0–2.3 (acetyl CH₃), δ 7.3 (Ar-H) δ 2.1–2.4 (acetyl), δ 6.7 (anilino) δ 1.2–1.6 (terpene CH₃) δ 6.8–7.2 (flavonoid Ar-H)
Stability High (acetyl protection) Moderate Low (ester hydrolysis risk) Moderate

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